1-(2,4-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
Description
1-(2,4-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a synthetic organic compound characterized by a propanol backbone substituted with a 2,4-dichlorophenyl group at the first carbon and a 1,3-dioxanyl ring at the third carbon.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,12-13,16H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIBCTBMWCXZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol typically involves the reaction of 2,4-dichlorophenyl derivatives with dioxane derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are often optimized based on the specific requirements of the intended application.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of industrial-grade reagents, catalysts, and equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and dioxanyl ring may contribute to its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents on the phenyl ring or the propanol chain. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Chlorine vs.
- Dioxanyl vs. Triazole Groups : Propiconazole, a triazole-containing fungicide, demonstrates higher antifungal activity compared to dioxanyl analogs, likely due to triazole’s ability to inhibit fungal cytochrome P450 enzymes .
- Positional Isomerism : The 2,3-dichloro isomer (291.17 g/mol) has a higher molecular weight than the 2,4-dichloro target compound, which may influence solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
